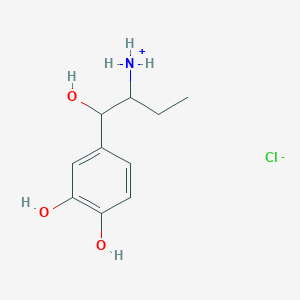

Ethylnorepinephrine Hydrochloride

Description

Properties

IUPAC Name |

4-(2-amino-1-hydroxybutyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6;/h3-5,7,10,12-14H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDMRJGAFPUTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953869 | |

| Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3198-07-0 | |

| Record name | α-Ethylnorepinephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3198-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLNOREPINEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94OZJ468Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ethylnorepinephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Ethylnorepinephrine Hydrochloride, a sympathomimetic agent that activates both α and β adrenergic receptors.[1][2] The information presented herein is intended for an audience with a strong background in organic chemistry and pharmaceutical development.

Synthesis of Racemic Ethylnorepinephrine Hydrochloride

The synthesis of racemic Ethylnorepinephrine Hydrochloride can be logically approached through a three-step process commencing with the commercially available starting material, 3,4-dihydroxypropiophenone. This synthetic route, analogous to methods used for similar catecholamines, involves α-bromination, amination, and subsequent reduction of the intermediate aminoketone.

Step 1: α-Bromination of 3,4-Dihydroxypropiophenone

The initial step involves the regioselective bromination of 3,4-dihydroxypropiophenone at the α-position to the carbonyl group. This reaction is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.[3][4][5] Protecting the phenolic hydroxyl groups may be necessary to prevent side reactions, although some methods proceed without protection.

Experimental Protocol (General Procedure):

A general procedure for the α-bromination of an aralkyl ketone is as follows:

-

To a solution of the 3,4-dihydroxypropiophenone in a suitable solvent (e.g., methanol, acetonitrile, or a halogenated solvent), the brominating agent (e.g., N-bromosuccinimide or a solution of bromine) is added portion-wise or dropwise at a controlled temperature, typically between 10-40 °C.[5]

-

The reaction mixture is stirred for a period ranging from 2 to 12 hours, with the progress monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

-

Upon completion, the reaction is quenched, and the product is worked up. This may involve washing with an aqueous solution to remove by-products and unreacted reagents.

-

The crude α-bromo-3,4-dihydroxypropiophenone is then purified, typically by recrystallization from an appropriate solvent system or by column chromatography.[3]

Table 1: Summary of Reaction Parameters for α-Bromination (Illustrative)

| Parameter | Condition | Reference (Analogous Reactions) |

| Starting Material | 3,4-Dihydroxypropiophenone | - |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | [3][4][5] |

| Solvent | Methanol, Acetonitrile, Dichloromethane | [3][5] |

| Temperature | 10 - 40 °C | [5] |

| Reaction Time | 2 - 12 hours | [5] |

| Purification | Recrystallization, Column Chromatography | [3] |

Step 2: Amination of α-Bromo-3,4-dihydroxypropiophenone

The second step involves the nucleophilic substitution of the bromine atom with an amino group. For the synthesis of Ethylnorepinephrine, this is achieved by reacting the α-bromo ketone with ethylamine (B1201723).

Experimental Protocol (General Procedure):

-

The purified α-bromo-3,4-dihydroxypropiophenone is dissolved in a suitable solvent.

-

An excess of ethylamine (as a solution or gas) is introduced into the reaction mixture.

-

The reaction is typically carried out at a controlled temperature and monitored for completion.

-

After the reaction is complete, the excess ethylamine and solvent are removed. The resulting α-amino ketone is often converted to its hydrochloride salt by treatment with hydrochloric acid to facilitate isolation and purification.

Step 3: Reduction of α-Ethylamino-3,4-dihydroxypropiophenone Hydrochloride

The final step in the synthesis of the racemic mixture is the reduction of the ketone functionality to a secondary alcohol. This is commonly achieved through catalytic hydrogenation.

Experimental Protocol (General Procedure):

-

The α-ethylamino-3,4-dihydroxypropiophenone hydrochloride is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

-

A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere, often under pressure, and agitated until the reaction is complete.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the crude racemic Ethylnorepinephrine Hydrochloride.

Diagram 1: Synthetic Workflow for Racemic Ethylnorepinephrine Hydrochloride

Caption: Synthetic pathway for racemic Ethylnorepinephrine HCl.

Purification of Ethylnorepinephrine Hydrochloride

The crude product from the synthesis is a racemic mixture of four stereoisomers. Purification involves two key stages: removal of impurities from the racemic mixture and the resolution of the enantiomers.

Purification of the Racemic Mixture

The primary method for purifying the racemic Ethylnorepinephrine Hydrochloride is recrystallization.[6][7] The choice of solvent is critical and should be one in which the product is soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble at all temperatures.[8]

Experimental Protocol (General Procedure for Recrystallization):

-

Dissolve the crude racemic Ethylnorepinephrine Hydrochloride in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, methanol/isopropanol).[9]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[6]

-

Dry the purified crystals under vacuum. The purity can be assessed by techniques such as melting point determination and HPLC.

Table 2: Potential Solvent Systems for Recrystallization

| Solvent/Mixture | Rationale | Reference (General Principles) |

| Ethanol/Water | Common for hydrochloride salts of amines | [9] |

| Methanol/Isopropanol | Varying polarity to optimize solubility | [10] |

| Acetone/Water | Alternative polar protic/aprotic mixture | [10] |

Chiral Resolution of Racemic Ethylnorepinephrine

Since Ethylnorepinephrine contains two chiral centers, the synthesized racemic mixture consists of two pairs of enantiomers (diastereomers). The separation of these enantiomers is crucial as they may exhibit different pharmacological activities. The most common method for resolving such racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[11][12][13] Tartaric acid is a widely used resolving agent for catecholamines.[14]

Experimental Protocol (General Procedure for Chiral Resolution):

-

The purified racemic Ethylnorepinephrine base (obtained by neutralizing the hydrochloride salt) is dissolved in a suitable solvent.

-

A solution of an enantiomerically pure resolving agent (e.g., D-(-)-tartaric acid or L-(+)-tartaric acid) in the same or a miscible solvent is added.[12][14]

-

The mixture is allowed to stand, often with cooling, to induce the crystallization of one of the diastereomeric salts, which will be less soluble than the other.[12]

-

The crystallized diastereomeric salt is collected by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.

-

The desired enantiomer of Ethylnorepinephrine is then liberated from the purified diastereomeric salt by treatment with a base to neutralize the tartaric acid, followed by extraction.

-

The free base of the enantiomerically pure Ethylnorepinephrine is then converted back to its hydrochloride salt by treatment with hydrochloric acid.

-

The other diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer.

Diagram 2: Logical Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of racemic ethylnorepinephrine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized Ethylnorepinephrine Hydrochloride.

Table 3: Analytical Techniques and Expected Data

| Technique | Purpose | Expected Data/Observations (based on analogous compounds) | Reference (Analogous Compounds) |

| Melting Point | Purity assessment | Sharp melting point for the pure compound | - |

| HPLC | Purity and enantiomeric excess | A single peak for the pure compound on a suitable column. Separation of enantiomers on a chiral column. | [15][16][17][18] |

| ¹H NMR | Structural elucidation | Characteristic peaks for aromatic, methine, methylene, and methyl protons. | [19][20][21] |

| ¹³C NMR | Structural elucidation | Characteristic peaks for aromatic, carbinol, and aliphatic carbons. | [19][22] |

| Mass Spectrometry | Molecular weight determination | Molecular ion peak corresponding to the molecular weight of Ethylnorepinephrine. | [22] |

| Optical Rotation | Determination of enantiomeric form | Specific rotation value ([α]D) for each pure enantiomer (one positive, one negative). | [23] |

Signaling Pathway of Ethylnorepinephrine

Ethylnorepinephrine exerts its physiological effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][24] It acts on both α and β adrenergic receptors, leading to a cascade of intracellular events.[1]

-

α₁-Adrenergic Receptors: Activation of α₁ receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.[24]

-

α₂-Adrenergic Receptors: Activation of α₂ receptors, coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can result in smooth muscle contraction and inhibition of neurotransmitter release.[24]

-

β-Adrenergic Receptors (β₁, β₂, β₃): Activation of β receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase. This increases the production of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to responses such as increased heart rate and force of contraction (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).[24]

Diagram 3: Adrenergic Receptor Signaling Pathways

Caption: Signaling pathways of α₁ and β adrenergic receptors.

This guide provides a framework for the synthesis and purification of Ethylnorepinephrine Hydrochloride. Researchers should note that the provided protocols are generalized and may require optimization for specific laboratory conditions and desired product specifications. All work should be conducted with appropriate safety precautions in a well-ventilated fume hood, and all reagents and products should be handled with care.

References

- 1. Ethylnorepinephrine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 5. CN107641067B - Alpha-bromination method of o-diketone - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral_resolution [chemeurope.com]

- 14. CN116675612A - Method for dynamic kinetic resolution of racemic norepinephrine - Google Patents [patents.google.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]

- 19. rsc.org [rsc.org]

- 20. go.drugbank.com [go.drugbank.com]

- 21. DL-NORADRENALINE HYDROCHLORIDE(55-27-6) 1H NMR [m.chemicalbook.com]

- 22. Ethylnorepinephrine | C10H15NO3 | CID 18538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 24. Adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Pharmacological Effects of Ethylnorepinephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylnorepinephrine (B1217146) hydrochloride, a synthetic sympathomimetic amine structurally related to norepinephrine, exerts its pharmacological effects through the activation of both α- and β-adrenergic receptors. This technical guide provides a comprehensive overview of the known pharmacological properties of ethylnorepinephrine hydrochloride, including its mechanism of action, pharmacodynamics, and available quantitative data on its receptor interactions. Detailed experimental protocols for assessing adrenergic receptor activity are also provided to facilitate further research and drug development efforts.

Introduction

Ethylnorepinephrine hydrochloride, also known as bronkephrine or butanephrine, is a catecholamine derivative that has been investigated for its bronchodilator and vasopressor effects.[1] As a direct-acting sympathomimetic, it mimics the actions of endogenous catecholamines, epinephrine (B1671497) and norepinephrine, by binding to and activating adrenergic receptors throughout the body.[1] This document aims to consolidate the available technical information on the pharmacological effects of ethylnorepinephrine hydrochloride to serve as a resource for researchers and professionals in the field of drug development.

Mechanism of Action

Ethylnorepinephrine hydrochloride is a non-selective agonist of adrenergic receptors, exhibiting activity at both α and β subtypes.[1] The activation of these receptors, which are G-protein coupled receptors (GPCRs), initiates distinct intracellular signaling cascades, leading to a range of physiological responses.

Alpha-Adrenergic Receptor Activation

Activation of α-adrenergic receptors by ethylnorepinephrine hydrochloride primarily leads to vasoconstriction. There are two main subtypes of α-receptors, α1 and α2, which are coupled to different G-proteins and downstream effectors.

-

α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This can also contribute to smooth muscle contraction.

Beta-Adrenergic Receptor Activation

The effects of ethylnorepinephrine hydrochloride on β-adrenergic receptors are generally associated with smooth muscle relaxation (especially in the bronchi) and cardiac stimulation. There are three main subtypes of β-receptors: β1, β2, and β3.

-

β1-Adrenergic Receptors: Predominantly found in the heart, activation of these receptors leads to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

-

β2-Adrenergic Receptors: Primarily located in the smooth muscle of the bronchi, blood vessels, and uterus. Activation of β2-receptors leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.

-

β3-Adrenergic Receptors: Mainly found in adipose tissue, their activation is involved in lipolysis and thermogenesis.

The signaling pathway for all β-receptor subtypes primarily involves the activation of Gs proteins, which stimulate adenylyl cyclase to increase the production of cAMP.

Pharmacodynamics: Quantitative Data

Quantitative data on the binding affinity (Ki), potency (EC50), and efficacy (Emax) of ethylnorepinephrine hydrochloride for specific adrenergic receptor subtypes are limited in publicly available literature. The following tables summarize the available data and provide a template for the type of information required for a complete pharmacological profile.

| Receptor Subtype | Ligand | Species/Tissue | K_i_ (nM) | Reference |

| α-Adrenergic | dl-α-ethylnorepinephrine | Rabbit Aorta | - | [2] |

| α1 Subtypes | Data Not Available | |||

| α2 Subtypes | Data Not Available | |||

| β-Adrenergic | Data Not Available | |||

| β1 Subtype | Data Not Available | |||

| β2 Subtype | Data Not Available | |||

| β3 Subtype | Data Not Available |

Note: Ki values represent the inhibition constant and are a measure of binding affinity. A lower Ki value indicates a higher affinity.

| Receptor Subtype | Agonist | Species/Tissue | EC_50_ (μM) | Relative Efficacy (E_max_ vs. l-NE) | Reference |

| α-Adrenergic | dl-α-ethylnorepinephrine | Rabbit Aorta | - | 0.41 | [2] |

| α1 Subtypes | Data Not Available | Data Not Available | |||

| α2 Subtypes | Data Not Available | Data Not Available | |||

| β-Adrenergic | Data Not Available | Data Not Available | |||

| β1 Subtype | Data Not Available | Data Not Available | |||

| β2 Subtype | Data Not Available | Data Not Available | |||

| β3 Subtype | Data Not Available | Data Not Available |

Note: EC50 is the concentration of an agonist that provides 50% of its maximal response. Emax is the maximal response that can be produced by the agonist.

The available data indicates that dl-α-ethylnorepinephrine has a lower relative efficacy (0.41) at alpha-adrenergic receptors in the rabbit aorta compared to l-norepinephrine.[2] This suggests it may be a partial agonist at this receptor in this tissue. Further studies are required to determine its specific activity at different receptor subtypes.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by ethylnorepinephrine hydrochloride through its interaction with adrenergic receptors.

Experimental Protocols

The following sections describe generalized experimental protocols for characterizing the interaction of a compound like ethylnorepinephrine hydrochloride with adrenergic receptors. These are standard methodologies and would need to be optimized for specific experimental conditions.

Radioligand Binding Assay (for determining K_i_)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand known to bind to that receptor.

Workflow:

Detailed Methodology:

-

Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. Protein concentration is determined.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a known concentration of a suitable radiolabeled antagonist (e.g., [³H]prazosin for α1 receptors, [³H]yohimbine for α2 receptors, [¹²⁵I]cyanopindolol for β receptors).

-

Competition: A range of concentrations of unlabeled ethylnorepinephrine hydrochloride is added to the wells.

-

Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: The contents of the wells are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of ethylnorepinephrine hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for determining EC_50_ and E_max_)

These assays measure the cellular response to receptor activation.

This assay quantifies the change in intracellular cAMP levels following receptor activation.

Workflow:

Detailed Methodology:

-

Cell Culture: Cells stably or transiently expressing the β or α2 adrenergic receptor subtype of interest are cultured in multi-well plates.

-

PDE Inhibition: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation: Cells are then stimulated with a range of concentrations of ethylnorepinephrine hydrochloride. For α2 receptor assays, cells are typically co-stimulated with forskolin (B1673556) to elevate basal cAMP levels, and the inhibitory effect of the α2 agonist is measured.

-

Incubation: The stimulation is carried out for a specific time at a controlled temperature.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the ethylnorepinephrine hydrochloride concentration. The EC50 and Emax values are determined from this curve using non-linear regression.

This assay measures the increase in intracellular calcium concentration following α1 receptor activation.

Workflow:

Detailed Methodology:

-

Cell Culture: Cells expressing the α1-adrenergic receptor subtype of interest are grown in multi-well plates suitable for fluorescence measurements.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) which can enter the cell and is cleaved to its active, membrane-impermeant form.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence microplate reader or a fluorometric imaging plate reader (FLIPR).

-

Agonist Addition: Varying concentrations of ethylnorepinephrine hydrochloride are added to the wells.

-

Fluorescence Monitoring: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored in real-time.

-

Data Analysis: The peak change in fluorescence is determined for each concentration of the agonist. A dose-response curve is constructed by plotting the peak fluorescence change against the logarithm of the ethylnorepinephrine hydrochloride concentration to determine the EC50 and Emax values.

Conclusion

References

An In-Depth Technical Guide to Ethylnorepinephrine Hydrochloride (CAS Number: 3198-07-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylnorepinephrine (B1217146) hydrochloride, with the CAS number 3198-07-0, is a sympathomimetic amine structurally related to the endogenous catecholamine norepinephrine (B1679862). It is recognized for its activity as a bronchodilator and acts as an agonist at both α- and β-adrenergic receptors.[1] This technical guide provides a comprehensive overview of the available scientific information on Ethylnorepinephrine Hydrochloride, focusing on its chemical properties, pharmacological profile, and the experimental methodologies used to characterize such compounds.

Chemical and Physical Properties

Ethylnorepinephrine hydrochloride is the hydrochloride salt of ethylnorepinephrine. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3198-07-0 | [2] |

| Molecular Formula | C₁₀H₁₆ClNO₃ | [2] |

| Molecular Weight | 233.69 g/mol | [1] |

| IUPAC Name | 4-(2-amino-1-hydroxybutyl)-1,2-benzenediol hydrochloride | [3] |

| Synonyms | α-(1-Aminopropyl)-3,4-dihydroxybenzyl alcohol hydrochloride, Bronkephrine, Butanephrine hydrochloride | [2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 199-200 °C (decomposes) | [2] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1][2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis

The synthesis of ethylnorepinephrine can be achieved through the catalytic hydrogenolysis of α-benzhydrylamino-3,4-dibenzyloxybutyrophenone hydrochloride.[1] A detailed, step-by-step protocol for a similar synthesis, such as that of a related catecholamine, can provide a foundational understanding of the process.

General Synthetic Workflow for a Related Catecholamine

Pharmacology

Ethylnorepinephrine hydrochloride exerts its pharmacological effects by acting as an agonist at adrenergic receptors. It is known to activate both α- and β-adrenergic receptor subtypes.[1] The specific interactions with these receptor subtypes determine its overall physiological effects, including its utility as a bronchodilator.

Mechanism of Action at Adrenergic Receptors

As a sympathomimetic amine, ethylnorepinephrine mimics the actions of endogenous catecholamines like norepinephrine and epinephrine. Its binding to adrenergic receptors initiates intracellular signaling cascades that vary depending on the receptor subtype.

-

α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

β1 and β2-Adrenergic Receptors: These receptors are coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. The bronchodilatory effects of ethylnorepinephrine are primarily mediated through its action on β2-adrenergic receptors in the smooth muscle of the airways.

Receptor Binding and Functional Activity

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of ethylnorepinephrine at specific adrenergic receptor subtypes are limited in publicly available literature. However, a study on rabbit aorta provided a relative affinity for dl-alpha-ethylnorepinephrine at α-adrenergic receptors. For comparative purposes, data for the closely related endogenous catecholamines, norepinephrine and epinephrine, are also presented.

Table 1: Adrenergic Receptor Binding and Functional Data

| Compound | Receptor Subtype | Assay Type | Value | Species/Tissue | Reference |

| dl-α-Ethylnorepinephrine | α-Adrenergic | Relative Affinity (vs. l-Norepinephrine) | 0.0048 | Rabbit Aorta | [4] |

| l-Norepinephrine | α-Adrenergic | Dissociation Constant (KA) | 3.39 x 10⁻⁷ M | Rabbit Aorta | [4] |

| l-Norepinephrine | α1-Adrenergic | Inhibition Constant (Ki) | 1.05 µM | Human Internal Mammary Artery | [5] |

| l-Norepinephrine | α1-Adrenergic | Functional Potency (EC50) | 0.48 µM | Human Internal Mammary Artery | [5] |

| (-)-Norepinephrine | α2A-Adrenergic | Functional Potency (EC50) | 600 nM | Human Platelet Membranes | [6] |

| (-)-Epinephrine | α2A-Adrenergic | Functional Potency (EC50) | 200 nM | Human Platelet Membranes | [6] |

| Ethylnorepinephrine | β1-Adrenergic | Binding/Functional Data | Not Available | ||

| Ethylnorepinephrine | β2-Adrenergic | Binding/Functional Data | Not Available |

Pharmacokinetics

Specific pharmacokinetic parameters for ethylnorepinephrine (e.g., Cmax, Tmax, half-life) are not well-documented in publicly accessible sources. As a catecholamine, it is expected to have a rapid onset of action and a short duration of effect due to metabolism by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).

Experimental Protocols

The following sections describe general methodologies for key experiments used to characterize adrenergic receptor ligands. It is important to note that these are representative protocols and may require optimization for specific applications.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the adrenergic receptor of interest in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1 receptors) and a range of concentrations of the unlabeled test compound (ethylnorepinephrine). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).

-

Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Fit the data to a one-site or two-site binding model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic and α2-adrenergic signaling.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

Cell Plating: Seed the cells into a multi-well plate at an appropriate density and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of ethylnorepinephrine. For Gi-coupled receptors (α2), co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is typically required to measure the inhibitory effect.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).

In Vivo Bronchodilator Activity Assay

This assay evaluates the ability of a compound to protect against or reverse bronchoconstriction in an animal model.

Methodology:

-

Animal Model: Use a suitable animal model, such as guinea pigs, which are sensitive to bronchoconstrictor agents.

-

Induction of Bronchoconstriction: Induce bronchoconstriction by exposing the animals to an aerosol of a bronchoconstrictor agent like histamine (B1213489) or methacholine.

-

Drug Administration: Administer ethylnorepinephrine hydrochloride via a relevant route (e.g., inhalation or injection) either before (prophylactic) or after (therapeutic) the bronchoconstrictor challenge.

-

Measurement of Airway Resistance: Measure changes in airway resistance using techniques such as whole-body plethysmography.

-

Data Analysis: Compare the changes in airway resistance in the drug-treated group to a vehicle-treated control group to determine the bronchodilator efficacy of ethylnorepinephrine.

Conclusion

Ethylnorepinephrine hydrochloride is a sympathomimetic agent with established activity at both α- and β-adrenergic receptors, leading to its use as a bronchodilator. While its general mechanism of action through these receptors is understood, a comprehensive quantitative pharmacological profile, particularly for the β-adrenergic receptor subtypes, is not extensively documented in publicly available literature. The experimental protocols outlined in this guide provide a framework for the further characterization of ethylnorepinephrine and similar adrenergic agonists. Future research focusing on detailed receptor binding affinities, functional potencies at all adrenergic receptor subtypes, and a complete pharmacokinetic profile will be crucial for a more thorough understanding of this compound's therapeutic potential and for the development of novel adrenergic drugs.

References

- 1. scribd.com [scribd.com]

- 2. Adrenergic bronchodilators: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic considerations concerning the use of bronchodilators in the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 5. Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Ethylnorepinephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylnorepinephrine (B1217146) hydrochloride is a synthetic sympathomimetic amine that is structurally related to the endogenous catecholamine, norepinephrine. As a non-selective agonist of adrenergic receptors, it demonstrates activity at both α- and β-adrenergic subtypes. This broad-spectrum activity imparts a range of physiological effects, including bronchodilation and vasopressor actions. This technical guide offers a comprehensive examination of the chemical properties of Ethylnorepinephrine Hydrochloride, its mechanism of action, and detailed experimental protocols for its characterization, designed for researchers, scientists, and professionals engaged in drug development.

Chemical and Physical Properties

A summary of the essential chemical and physical properties of Ethylnorepinephrine Hydrochloride is provided in the table below for easy reference and comparison.

Table 1: Chemical and Physical Properties of Ethylnorepinephrine Hydrochloride

| Property | Value |

| IUPAC Name | 4-(2-amino-1-hydroxybutyl)benzene-1,2-diol hydrochloride |

| Synonyms | Bronkephrine, Butanephrine hydrochloride[1] |

| CAS Number | 3198-07-0[2] |

| Molecular Formula | C10H16ClNO3[2] |

| Molecular Weight | 233.69 g/mol [2] |

| Melting Point | 199-200 °C (with decomposition)[2] |

| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol[2][3][4] |

| pKa (of free base) | 8.65 (Basic), 9.35 (Acidic), 12.15 (Acidic), 12.81 (Acidic)[5] |

Mechanism of Action and Signaling Pathways

Ethylnorepinephrine Hydrochloride exerts its pharmacological effects through the activation of adrenergic receptors. As a non-selective agonist, it interacts with both α and β subtypes, thereby initiating distinct downstream signaling cascades.

Adrenergic Receptor Binding Profile

While specific Ki values for Ethylnorepinephrine at all adrenergic receptor subtypes are not extensively documented in publicly available literature, its activity has been characterized. One study determined the relative affinity of dl-alpha-ethylnorepinephrine for alpha-adrenergic receptors to be 0.0048, in comparison to l-norepinephrine which has a relative affinity of 1.[6] This suggests a notably lower affinity for alpha-receptors when compared to the endogenous ligand. Its efficacy at beta-receptors is also well-recognized and is a key contributor to its bronchodilatory effects.[1]

Signaling Pathways

The activation of various adrenergic receptor subtypes by Ethylnorepinephrine triggers specific G-protein-mediated signaling pathways:

-

α1-Adrenergic Receptors (Gq-coupled): Upon agonist binding, these receptors activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG is an activator of protein kinase C (PKC).

-

α2-Adrenergic Receptors (Gi-coupled): Agonist activation of these receptors leads to the stimulation of the Gi alpha subunit, which functions to inhibit adenylyl cyclase. This inhibition results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and consequently, reduced protein kinase A (PKA) activity.

-

β-Adrenergic Receptors (Gs-coupled): The binding of Ethylnorepinephrine to these receptors activates the Gs alpha subunit, which stimulates adenylyl cyclase. This stimulation leads to an elevation in intracellular cAMP levels and the subsequent activation of PKA.

The following diagrams provide a visual representation of these intricate signaling pathways.

Caption: Gq-protein coupled signaling pathway of α1-adrenergic receptors.

Caption: Gi-protein coupled signaling pathway of α2-adrenergic receptors.

Caption: Gs-protein coupled signaling pathway of β-adrenergic receptors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments employed to characterize the interaction of Ethylnorepinephrine Hydrochloride with adrenergic receptors.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of Ethylnorepinephrine Hydrochloride for various adrenergic receptor subtypes.

-

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

A radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β).

-

Ethylnorepinephrine Hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

A scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Ethylnorepinephrine Hydrochloride.

-

In a 96-well plate, combine the cell membranes, the radioligand (at a concentration approximating its Kd), and varying concentrations of Ethylnorepinephrine Hydrochloride. Include controls for total binding (buffer only) and non-specific binding (a saturating concentration of a known non-radioactive ligand).

-

Incubate the plate at room temperature for a duration sufficient to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters thoroughly with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Ethylnorepinephrine Hydrochloride concentration and fit the data to a one-site competition model to derive the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] represents the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays

cAMP Accumulation Assay (for α2- and β-Adrenergic Receptors)

This assay quantifies the ability of Ethylnorepinephrine Hydrochloride to modulate the production of cAMP, the key second messenger for both Gs- and Gi-coupled receptors.

-

Materials:

-

Cells expressing either the β-adrenergic (Gs-coupled) or α2-adrenergic (Gi-coupled) receptor.

-

Ethylnorepinephrine Hydrochloride.

-

Forskolin (B1673556) (an adenylyl cyclase activator, utilized for Gi-coupled receptor assays).

-

A cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

-

-

Procedure for β-Adrenergic (Gs) Receptors:

-

Seed cells in a 96-well plate and culture them overnight.

-

Replace the culture medium with an appropriate assay buffer and add serial dilutions of Ethylnorepinephrine Hydrochloride.

-

Incubate the plate for a predetermined time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit, following the manufacturer's protocol.

-

Plot the measured cAMP concentration against the logarithm of the Ethylnorepinephrine Hydrochloride concentration to determine the EC50.

-

-

Procedure for α2-Adrenergic (Gi) Receptors:

-

Follow steps 1 and 2 as outlined above.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) in conjunction with the serial dilutions of Ethylnorepinephrine Hydrochloride.

-

Incubate the plate and measure the cAMP levels as previously described.

-

Plot the inhibition of the forskolin-stimulated cAMP production as a function of the logarithm of the Ethylnorepinephrine Hydrochloride concentration to determine the IC50.

-

Calcium Mobilization Assay (for α1-Adrenergic Receptors)

This assay is designed to measure the increase in intracellular calcium concentration that occurs following the activation of Gq-coupled α1-adrenergic receptors.

-

Materials:

-

Cells expressing the α1-adrenergic receptor.

-

Ethylnorepinephrine Hydrochloride.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution supplemented with 20 mM HEPES).

-

A fluorescence plate reader equipped with an injection system.

-

-

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere and grow overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution in a dark environment at 37°C.

-

Gently wash the cells to remove any excess, unincorporated dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject serial dilutions of Ethylnorepinephrine Hydrochloride into the wells and immediately initiate the recording of fluorescence intensity over time.

-

For each concentration, determine the peak fluorescence response.

-

Plot the peak response as a function of the logarithm of the Ethylnorepinephrine Hydrochloride concentration to calculate the EC50.

-

Conclusion

This technical guide has provided a detailed overview of the chemical properties of Ethylnorepinephrine Hydrochloride, its mechanism of action via adrenergic receptors, and the experimental protocols essential for its comprehensive characterization. The data and methodologies presented herein serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development. A more complete pharmacological profile of this compound would be achieved through further investigations to determine its specific binding affinities for all adrenergic receptor subtypes.

References

- 1. Ethylnorepinephrine - Wikipedia [en.wikipedia.org]

- 2. Cas 3198-07-0,ETHYLNOREPINEPHRINE HYDROCHLORIDE (200 MG) | lookchem [lookchem.com]

- 3. Ethylnorepinephrine(hydrochloride) , 98% , 3198-07-0 - CookeChem [cookechem.com]

- 4. ETHYLNOREPINEPHRINE HYDROCHLORIDE (200 MG) | 3198-07-0 [amp.chemicalbook.com]

- 5. ethylnorepinephrine [drugcentral.org]

- 6. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Structural and Physicochemical Differences Between Ethylnorepinephrine and Norepinephrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the structural and physicochemical properties of ethylnorepinephrine (B1217146) and norepinephrine (B1679862). The information is presented to facilitate a clear understanding of their fundamental differences, which underpin their distinct pharmacological activities.

Core Structural Differences

The primary structural difference between ethylnorepinephrine and norepinephrine lies in the substitution on the amine group. Norepinephrine is the parent catecholamine, characterized by a primary amine. In contrast, ethylnorepinephrine is an N-substituted derivative where an ethyl group replaces one of the hydrogen atoms on the terminal amine. This seemingly minor modification significantly alters the molecule's interaction with adrenergic receptors.

Below is a diagram illustrating the structural distinction between the two molecules.

Physicochemical Properties

The addition of the ethyl group in ethylnorepinephrine influences its physicochemical properties, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key quantitative data for both compounds.

| Property | Norepinephrine | Ethylnorepinephrine | Reference |

| Molecular Formula | C8H11NO3 | C10H15NO3 | [1][2][3][4] |

| Molar Mass ( g/mol ) | 169.18 | 197.23 | [2][3][4][5] |

| XLogP3 | -1.2 | -0.3 | [2][3][6] |

| Topological Polar Surface Area (Ų) | 86.7 | 86.7 | [3][6] |

| Hydrogen Bond Donor Count | 4 | 4 | [6] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [6] |

| Rotatable Bond Count | 3 | 3 | [6] |

| Complexity | 142 | 177 | [2][3][6] |

| Melting Point (°C) | 217 (decomposes) | 195-197 (decomposes) | [5][6] |

| Boiling Point (°C) | Not available | 435 at 760 mmHg | [6] |

| Water Solubility | Slightly soluble | Soluble | [1][7] |

Biosynthesis of Norepinephrine

Norepinephrine is endogenously synthesized from the amino acid tyrosine through a series of enzymatic steps.[8][9] This pathway is fundamental to the production of catecholamines in the adrenal medulla and postganglionic neurons of the sympathetic nervous system.[8] The synthesis of ethylnorepinephrine, being a synthetic compound, follows a different, laboratory-based chemical synthesis route.

The biosynthetic pathway for norepinephrine is as follows:

Pharmacological Implications of Structural Differences

The ethyl group on the amine of ethylnorepinephrine is a critical determinant of its receptor selectivity and activity compared to norepinephrine. While both compounds are sympathomimetics, the N-substitution in ethylnorepinephrine generally increases its affinity for β-adrenergic receptors relative to α-adrenergic receptors. Norepinephrine, in contrast, is a potent agonist at α-adrenergic receptors and β1-adrenergic receptors, with less pronounced activity at β2-adrenergic receptors.[10] Ethylnorepinephrine is known to activate both α and β adrenergic receptors.[4] This difference in receptor activation profiles leads to their distinct therapeutic applications, with norepinephrine primarily used as a vasopressor to increase blood pressure, and ethylnorepinephrine having applications as a bronchodilator.[4]

Experimental Protocols

Note: Detailed, step-by-step experimental protocols are highly specific to the laboratory and the particular research question. The following provides a generalized methodology for a common experiment used to characterize these compounds.

Radioligand Binding Assay to Determine Receptor Affinity

This experiment is designed to measure the affinity of ethylnorepinephrine and norepinephrine for different adrenergic receptor subtypes (e.g., α1, α2, β1, β2).

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the desired adrenergic receptor subtype.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a series of tubes, combine the cell membrane preparation with a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]prazosin for α1 receptors).

-

Add increasing concentrations of the unlabeled competitor ligand (either norepinephrine or ethylnorepinephrine).

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation.

-

Signaling Pathways

Both ethylnorepinephrine and norepinephrine exert their effects by binding to G protein-coupled adrenergic receptors, which triggers intracellular signaling cascades. The specific pathway activated depends on the receptor subtype.

-

α1-Adrenergic Receptors: Coupled to Gq proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

-

α2-Adrenergic Receptors: Coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA).

The differential affinity of norepinephrine and ethylnorepinephrine for these receptor subtypes results in distinct downstream signaling profiles.

References

- 1. norepinephrine [chembk.com]

- 2. Ethylnorepinephrine | C10H15NO3 | CID 18538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Norepinephrine | C8H11NO3 | CID 5814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylnorepinephrine - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. echemi.com [echemi.com]

- 7. scribd.com [scribd.com]

- 8. Norepinephrine - Wikipedia [en.wikipedia.org]

- 9. cmor-faculty.rice.edu [cmor-faculty.rice.edu]

- 10. softbeam.net:8080 [softbeam.net:8080]

Ethylnorepinephrine Hydrochloride: A Technical Guide to its Discovery, History, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylnorepinephrine (B1217146) hydrochloride, a sympathomimetic amine structurally related to norepinephrine, has a significant history as a bronchodilator. This technical guide provides an in-depth exploration of its discovery, historical development, and core pharmacological principles. The document details its synthesis, mechanism of action through adrenergic receptor agonism, and available pharmacodynamic data. Key experimental findings are presented, and signaling pathways are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Discovery and History

Ethylnorepinephrine, also known as bronkephrine or butanefrine, was first synthesized in the 1940s. The seminal work of Suter and Ruddy, documented in their 1944 publication in the Journal of the American Chemical Society and the subsequent U.S. Patent 2,431,285 granted in 1947, laid the foundation for its development.[1] Initially investigated for its pressor effects, similar to norepinephrine, its potent bronchodilatory properties soon became the focus of clinical interest. Early clinical studies in the 1950s established its efficacy in providing relief for patients with asthma.[2]

Chemical Synthesis and Properties

The original synthesis of ethylnorepinephrine hydrochloride as described by Suter and Ruddy provides a foundational experimental protocol.

Experimental Protocol: Synthesis of Ethylnorepinephrine Hydrochloride

Objective: To synthesize α-(1-aminopropyl)-3,4-dihydroxybenzyl alcohol hydrochloride (Ethylnorepinephrine Hydrochloride).

Materials:

-

3,4-dihydroxy-α-amino-butyrophenone hydrochloride

-

Palladium-charcoal catalyst (5%)

-

Hydrogen gas

-

Anhydrous ethanol (B145695)

-

Hydrochloric acid

Procedure:

-

A solution of 3,4-dihydroxy-α-amino-butyrophenone hydrochloride in anhydrous ethanol is prepared.

-

The palladium-charcoal catalyst is added to the solution.

-

The mixture is subjected to catalytic hydrogenation in a Parr apparatus under a hydrogen pressure of approximately 50 psi.

-

The reaction is allowed to proceed at room temperature until the theoretical amount of hydrogen is absorbed.

-

The catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is recrystallized from a suitable solvent system (e.g., ethanol-ether) to afford purified ethylnorepinephrine hydrochloride.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C10H15NO3・HCl |

| Molecular Weight | 233.69 g/mol |

| Appearance | Crystalline solid |

| IUPAC Name | 4-(2-amino-1-hydroxybutyl)benzene-1,2-diol hydrochloride |

| Synonyms | Bronkephrine, Butanefrine, Etanor |

Pharmacology

Ethylnorepinephrine is a direct-acting sympathomimetic agent with activity at both α- and β-adrenergic receptors.[1] Its therapeutic effect as a bronchodilator is primarily attributed to its action on β2-adrenergic receptors in the smooth muscle of the airways.

Mechanism of Action

Activation of β2-adrenergic receptors by ethylnorepinephrine initiates a signaling cascade that leads to bronchodilation. This pathway is crucial for its therapeutic effect.

Caption: β2-Adrenergic receptor signaling pathway leading to bronchodilation.

Upon binding to β2-adrenergic receptors, ethylnorepinephrine stimulates the Gs alpha subunit of the G protein-coupled receptor. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.

Ethylnorepinephrine also possesses activity at α-adrenergic receptors, which can lead to vasoconstriction. This effect is generally less pronounced than its β-adrenergic effects at therapeutic doses for bronchodilation.

Pharmacodynamic Data

Quantitative data on the receptor binding and functional activity of ethylnorepinephrine is limited in publicly available literature. However, a key study provides insight into its relative affinity and efficacy at the α-adrenergic receptor.

| Agonist | Receptor | Tissue | Relative Affinity (vs. l-Norepinephrine) | Relative Efficacy (vs. l-Norepinephrine) |

| dl-α-Ethylnorepinephrine | α-Adrenergic | Rabbit Aorta | 0.0048 | 0.41 |

Data from Besfelsen, et al.

This data indicates that while ethylnorepinephrine has a lower affinity for the α-adrenergic receptor compared to norepinephrine, it still retains a notable level of efficacy. Further research is required to fully characterize its binding profile across all adrenergic receptor subtypes.

Historical Clinical Use and Significance

Ethylnorepinephrine hydrochloride was primarily used for the treatment of bronchial asthma and other conditions characterized by bronchospasm. Its ability to provide rapid relief from airway obstruction made it a valuable therapeutic agent in the mid-20th century. However, with the development of more selective β2-adrenergic agonists with improved side-effect profiles, the clinical use of ethylnorepinephrine has largely been superseded.

Conclusion

Ethylnorepinephrine hydrochloride holds a significant place in the history of pharmacology as an early and effective bronchodilator. Its discovery and development paved the way for a deeper understanding of adrenergic receptor pharmacology and the treatment of obstructive airway diseases. While its clinical use has diminished, the study of its synthesis, mechanism of action, and pharmacological profile continues to provide valuable insights for researchers and scientists in the field of drug development. Further investigation into its specific receptor subtype affinities and detailed pharmacokinetic properties would provide a more complete understanding of this historically important compound.

References

An In-depth Technical Guide to the Metabolic Pathway of Ethylnorepinephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the metabolic pathway of ethylnorepinephrine (B1217146) hydrochloride. The following guide is constructed based on the well-established metabolic pathways of the structurally similar endogenous catecholamine, norepinephrine (B1679862). The described pathways and metabolites for ethylnorepinephrine are therefore predictive.

Executive Summary

Ethylnorepinephrine, a synthetic sympathomimetic amine structurally related to norepinephrine, is expected to undergo extensive metabolism primarily through the action of two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). These enzymes are responsible for the degradation of catecholamines, leading to the formation of less active or inactive metabolites that are subsequently excreted. This guide provides a detailed overview of the predicted metabolic pathway of ethylnorepinephrine, outlines relevant experimental protocols for its investigation, and presents key data on the metabolism of the parent compound, norepinephrine, for comparative purposes.

Predicted Core Metabolic Pathway of Ethylnorepinephrine

The metabolism of ethylnorepinephrine is anticipated to follow two primary enzymatic pathways, O-methylation by COMT and oxidative deamination by MAO, which can occur in either order. The ultimate end-product is predicted to be a vanillylmandelic acid analog.

O-Methylation by Catechol-O-methyltransferase (COMT)

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring of ethylnorepinephrine. This reaction primarily occurs in the liver and other tissues.[1][2] The resulting metabolite is predicted to be O-methyl-ethylnorepinephrine (also known as ethylnormetanephrine).

Oxidative Deamination by Monoamine Oxidase (MAO)

MAO, a mitochondrial enzyme found in most tissues, catalyzes the oxidative deamination of the primary amine group of ethylnorepinephrine.[3][4] This reaction produces an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde , which is then rapidly metabolized by aldehyde dehydrogenase or aldehyde reductase.

-

Oxidation: Aldehyde dehydrogenase converts the aldehyde intermediate to 3,4-dihydroxymandelic acid (DOMA) .

-

Reduction: Aldehyde reductase converts the aldehyde intermediate to 3,4-dihydroxyphenylglycol (DOPEG) .

Sequential Metabolism and Final Metabolites

The initial metabolites can undergo further metabolism by the alternative enzyme.

-

O-methyl-ethylnorepinephrine can be a substrate for MAO, leading to the formation of 3-methoxy-4-hydroxyphenylglycol (MHPG) or vanillylmandelic acid (VMA) .

-

DOMA and DOPEG can be O-methylated by COMT to form VMA and MHPG , respectively.[5]

The final major urinary metabolite of norepinephrine is VMA.[5] It is highly probable that the ethyl analog, ethyl-vanillylmandelic acid , would be the corresponding major end-product of ethylnorepinephrine metabolism.

Visualization of the Predicted Metabolic Pathway

Caption: Predicted metabolic pathway of ethylnorepinephrine via COMT and MAO.

Quantitative Data

| Parameter | Value | Species | Reference |

| Norepinephrine | |||

| Half-life (t½) | ~2.4 minutes | Human | [6] |

| Volume of Distribution (Vd) | 8.8 L | Human | [6] |

| Clearance (CL) | 0.9 - 3 L/min | Human | [7] |

| Plasma Protein Binding | ~25% | Human | [6] |

Experimental Protocols

The following are generalized protocols that can be adapted for studying the metabolism of ethylnorepinephrine.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of ethylnorepinephrine.[8][9][10][11]

5.1.1 Materials

-

Ethylnorepinephrine Hydrochloride

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

LC-MS/MS system

5.1.2 Procedure

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, NADPH regenerating system, and HLM.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add ethylnorepinephrine hydrochloride to the pre-incubated mixture to start the reaction. The final concentration of ethylnorepinephrine should be within a relevant range (e.g., 1-10 µM).

-

Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

Reaction Termination: Immediately terminate the reaction by adding an equal volume of ice-cold ACN or MeOH containing the internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining ethylnorepinephrine and identify potential metabolites.

5.1.3 Data Analysis

-

Metabolic Stability: Plot the natural logarithm of the percentage of remaining ethylnorepinephrine versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

-

Metabolite Identification: Analyze the full-scan mass spectrometry data for potential metabolites by looking for expected mass shifts corresponding to O-methylation (+14 Da) and deamination followed by oxidation (+14 Da) or reduction (+2 Da).

References

- 1. COMT - Creative Enzymes [creative-enzymes.com]

- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 5. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 6. Norepinephrine metabolism in humans. Kinetic analysis and model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Pathways as Graphs - graphgists [neo4j.com]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethylnorepinephrine Hydrochloride in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylnorepinephrine (B1217146) hydrochloride is a sympathomimetic amine that acts as an agonist at both α- and β-adrenergic receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are involved in a wide array of physiological processes, making them important targets for drug discovery. This document provides detailed application notes and protocols for the in vitro characterization of Ethylnorepinephrine Hydrochloride in cell culture assays. The methodologies described herein are designed to assess the potency, efficacy, and signaling pathways of this compound.

Ethylnorepinephrine's interaction with different adrenergic receptor subtypes triggers distinct downstream signaling cascades. Activation of α1-adrenergic receptors typically leads to the activation of the Gq protein pathway, resulting in increased intracellular calcium. α2-adrenergic receptors are generally coupled to Gi, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels. β-adrenergic receptors are coupled to Gs, which stimulates adenylyl cyclase and leads to an increase in intracellular cAMP.

Data Presentation

Due to the limited availability of comprehensive public data for Ethylnorepinephrine Hydrochloride across all adrenergic receptor subtypes, the following tables include data for ethylnorepinephrine where available, supplemented with data for the closely related endogenous agonist, norepinephrine (B1679862), and the well-characterized non-selective β-agonist, isoproterenol (B85558), for comparative purposes.

Table 1: Receptor Binding Affinities (Ki values)

| Compound | Receptor Subtype | Ki (nM) | Species | Cell/Tissue Type | Reference |

| Norepinephrine | α1A | 126 | Rat | Brain | [1] |

| Norepinephrine | α1B | 315 | Rat | Brain | [1] |

| Norepinephrine | α1D | 100 | Rat | Brain | [1] |

| Norepinephrine | α2A | 158 | Rat | Brain | [1] |

| Norepinephrine | α2B | 251 | Human | - | [1] |

| Norepinephrine | α2C | 398 | Human | - | [1] |

| Isoproterenol | β1 | 49.5 | - | - | [2] |

| Isoproterenol | β2 | 0.7 | - | - | [2] |

| Isoproterenol | β3 | 611 | - | - | [2] |

Table 2: Functional Potency and Efficacy (EC50/KA values)

| Compound | Assay Type | Receptor Subtype | EC50/KA (µM) | Species | Cell/Tissue Type | Reference |

| dl-α-ethylnorepinephrine | Contraction | α-adrenergic | 0.41 (er) | Rabbit | Aorta | [3] |

| Norepinephrine | Contraction | α1 | 0.48 | Human | Internal Mammary Artery | [4] |

| Norepinephrine | mRNA regulation | α1 | ~0.3 | Rabbit | Aortic Smooth Muscle Cells | [5] |

| Isoproterenol | cAMP Production | β2 | - | Human | - | [6] |

er: relative efficacy compared to l-norepinephrine.[3]

Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling Pathways

Adrenergic receptors signal through different G protein-coupled pathways. The diagram below illustrates the primary signaling cascades activated by α1, α2, and β-adrenergic receptors.

Caption: Adrenergic Receptor Signaling Pathways.

General Experimental Workflow for In Vitro Cell-Based Assays

The following diagram outlines a typical workflow for conducting in vitro cell-based assays to characterize the activity of Ethylnorepinephrine Hydrochloride.

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: cAMP Measurement for Gs and Gi-Coupled Receptors

Principle: This protocol measures the intracellular accumulation of cyclic AMP (cAMP) following the stimulation of Gs-coupled (β-adrenergic) or inhibition of adenylyl cyclase via Gi-coupled (α2-adrenergic) receptors. Common methods for cAMP detection include competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

Materials:

-

Cell line expressing the adrenergic receptor of interest (e.g., HEK293-β2AR or CHO-α2AR).

-

Cell culture medium (e.g., DMEM) with serum and antibiotics.

-

Phosphate-Buffered Saline (PBS).

-

Ethylnorepinephrine Hydrochloride.

-

Forskolin (B1673556) (for Gi-coupled receptor assays).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).

-

White opaque 384-well plates.

-

Plate reader compatible with the chosen assay technology.

Procedure:

-

Cell Culture: Culture the cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into a 384-well plate at a density of 2,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of Ethylnorepinephrine Hydrochloride in assay buffer. For Gi-coupled receptor assays, also prepare a solution of forskolin.

-

Assay:

-

For Gs-coupled receptors:

-

Remove the culture medium from the cells.

-

Add 10 µL of Ethylnorepinephrine Hydrochloride at various concentrations to the wells.

-

Incubate for 30 minutes at room temperature.

-

-

For Gi-coupled receptors:

-

Remove the culture medium.

-

Add 5 µL of Ethylnorepinephrine Hydrochloride.

-

Add 5 µL of forskolin (at a final concentration that stimulates a submaximal cAMP response, e.g., 1-10 µM).

-

Incubate for 30 minutes at room temperature.

-

-

-

cAMP Detection:

-

Add the cAMP detection reagents according to the manufacturer's protocol.

-

Incubate for 1 hour at room temperature.

-

-

Data Acquisition: Read the plate using a compatible plate reader.

-

Data Analysis: Plot the signal as a function of the logarithm of the Ethylnorepinephrine Hydrochloride concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

Protocol 2: Intracellular Calcium Flux Assay for Gq-Coupled Receptors

Principle: This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled α1-adrenergic receptors. This is typically achieved using a calcium-sensitive fluorescent dye.

Materials:

-

Cell line expressing the α1-adrenergic receptor of interest (e.g., HEK293-α1AAR).

-

Cell culture medium.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).

-

Pluronic F-127.

-

Probenecid (an anion-exchange inhibitor, optional).

-

Ethylnorepinephrine Hydrochloride.

-

Black, clear-bottom 96- or 384-well plates.

-

Fluorescent plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Seeding: Seed the cells into the microplate and incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate for 1 hour at 37°C.

-

-

Compound Preparation: Prepare a serial dilution of Ethylnorepinephrine Hydrochloride in HBSS.

-

Assay:

-

Place the cell plate and the compound plate into the fluorescent plate reader.

-

Set the instrument to monitor fluorescence at the appropriate excitation and emission wavelengths (e.g., 494/516 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-